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Compound of Interest

Compound Name: Sulfur tetrachloride

Cat. No.: B084817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sulfur tetrachloride (SCl₄) is a highly reactive and unstable inorganic compound.[1] Its

transient nature makes experimental investigation challenging, positioning computational

modeling as an indispensable tool for understanding and predicting its chemical behavior. This

guide provides an objective comparison of computational methods for predicting SCl₄ reactivity,

supported by available experimental data and detailed theoretical protocols.

Reactivity Profile of Sulfur Tetrachloride
Sulfur tetrachloride is a pale yellow solid that is stable only at low temperatures, decomposing

above -30°C (242 K).[1] In the solid state, it is thought to exist as an ionic salt, [SCl₃]⁺[Cl]⁻,

while in the gas phase, it adopts a molecular seesaw geometry as predicted by VSEPR theory.

Its high reactivity is characterized by several key transformations:

Thermal Decomposition: SCl₄ readily decomposes into sulfur dichloride (SCl₂) and chlorine

gas (Cl₂). This is a unimolecular, first-order reaction.[1]

Hydrolysis: It reacts vigorously with water in a stepwise process to ultimately form sulfur

dioxide (SO₂) and hydrochloric acid (HCl). Thionyl chloride (SOCl₂) is a key intermediate in

this reaction.[1]

Oxidation: The sulfur(IV) center can be oxidized to sulfur(VI) by strong oxidizing agents, such

as nitric acid, to form sulfuric acid.
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Data Presentation: Properties and Reactions
The following tables summarize the key physical properties and known reactions of sulfur
tetrachloride.

Table 1: Physical and Structural Properties of Sulfur Tetrachloride

Property Value Reference

Chemical Formula SCl₄ [1][2]

Molar Mass 173.87 g/mol [1]

Appearance Pale yellow solid [1]

Melting Point -31 °C (242 K) [1]

Boiling Point
Decomposes above -30 °C

(242 K)
[1]

Structure (Solid State) Proposed as ionic: [SCl₃]⁺[Cl]⁻ [1]

Structure (Gas/Solution)
Molecular, Seesaw Geometry

(C₂ᵥ symmetry)
[1]

Table 2: Key Reactions of Sulfur Tetrachloride

Reaction Type
Balanced Chemical
Equation

Notes

Thermal Decomposition SCl₄(s) → SCl₂(g) + Cl₂(g)
Occurs at temperatures above

-30°C.[1]

Hydrolysis (Overall)
SCl₄(l) + 2H₂O(l) → SO₂(g) +

4HCl(aq)

Highly exothermic. Proceeds

via a SOCl₂ intermediate.[1]

Oxidation

SCl₄(l) + 2HNO₃(aq) + 2H₂O(l)

→ H₂SO₄(aq) + 2NO₂(g) +

4HCl(aq)

Reaction with a strong

oxidizing agent.
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Computational Modeling of SCl₄ Reactivity
Due to the instability of SCl₄, computational chemistry provides crucial insights into its reaction

mechanisms, kinetics, and thermodynamics. The primary methods employed are Density

Functional Theory (DFT) and high-level ab initio calculations.

Comparison of Computational Methods
Predicting the reactivity of a hypervalent molecule like SCl₄ requires careful selection of a

computational method. DFT offers a balance of accuracy and computational cost, making it a

popular choice. However, the accuracy is highly dependent on the chosen functional. Ab initio

methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)),

offer higher accuracy but at a significantly greater computational expense.

Benchmark studies on other hypervalent sulfur and organosulfur compounds provide guidance

on the most suitable DFT functionals.[3][4][5]

Table 3: Comparison of Selected DFT Functionals for Predicting Sulfur Compound Reactivity
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DFT Functional Type Strengths Considerations

B3LYP Hybrid GGA

A widely used,

general-purpose

functional.

May not be the most

accurate for activation

energies without

dispersion corrections.

[3]

B3LYP-D3(BJ)
Hybrid GGA with

Dispersion Correction

Good performance for

reaction energies of

sulfur compounds.[3]

[5]

The inclusion of

dispersion is crucial

for accurate

energetics.

M06-2X Hybrid Meta-GGA

Excellent performance

for reaction energies

and good for

activation energies of

sulfur compounds.[4]

[5]

Higher computational

cost than standard

hybrid functionals.

MN15 Hybrid Meta-GGA

Among the most

accurate for

calculating activation

energies in sulfur

reaction mechanisms.

[4][5]

Also computationally

more demanding.

ωB97X-D
Range-Separated

Hybrid with Dispersion

Performs well for

activation energies

and is good for

systems involving

non-covalent

interactions.[3][4]

Recommended for

complex reaction

pathways.

For studies on SCl₄, hybrid meta-GGA functionals like M06-2X and MN15, or dispersion-

corrected hybrids like B3LYP-D3(BJ), are recommended for achieving reliable predictions of

reaction barriers and thermochemistry.
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Experimental and Computational Protocols
Experimental Protocol: Synthesis of Sulfur Tetrachloride
The synthesis of SCl₄ must be carried out at low temperatures to prevent its rapid

decomposition.[1]

Objective: To synthesize solid sulfur tetrachloride from sulfur dichloride and chlorine gas.

Materials:

Sulfur dichloride (SCl₂)

Liquid chlorine (Cl₂)

Anhydrous solvent (e.g., CCl₄, pre-cooled)

Reaction vessel with a cold finger or other cooling apparatus

Low-temperature bath (e.g., dry ice/acetone, capable of reaching -80°C / 193 K)

Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

Set up the reaction vessel under an inert, dry atmosphere.

Cool the reaction vessel to approximately -80°C (193 K) using the low-temperature bath.

Introduce a solution of sulfur dichloride in the pre-cooled anhydrous solvent into the reaction

vessel.

Slowly bubble or condense liquid chlorine gas into the stirred SCl₂ solution. The reaction is

an equilibrium: SCl₂ + Cl₂ ⇌ SCl₄.

The pale yellow solid of sulfur tetrachloride will precipitate from the solution.

Maintain the low temperature throughout the reaction to favor the formation of the SCl₄

product.
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The product must be stored and handled at or below this temperature to prevent

decomposition.

Computational Protocol: Modeling a Reaction Pathway
This protocol outlines a general workflow for predicting the reactivity of SCl₄ using DFT.

Objective: To calculate the reaction energy profile and activation barrier for a reaction involving

SCl₄ (e.g., thermal decomposition).

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Method: DFT

(e.g., M06-2X functional). Basis Set: A triple-zeta quality basis set with polarization and diffuse

functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ).

Procedure:

Geometry Optimization:

Build the initial structures for the reactant (SCl₄), products (SCl₂ and Cl₂), and an estimate

of the transition state structure.

Perform a full geometry optimization for each structure to find the local minima (for

reactants and products) and the first-order saddle point (for the transition state) on the

potential energy surface.

Frequency Calculation:

Perform a vibrational frequency calculation for all optimized structures.

Confirm that reactants and products have zero imaginary frequencies.

Verify that the transition state has exactly one imaginary frequency, corresponding to the

motion along the reaction coordinate.

The frequency calculations also provide the zero-point vibrational energy (ZPVE) and

thermal corrections to the enthalpy and Gibbs free energy.

Transition State Verification (IRC):
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Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized

transition state structure.

Confirm that the IRC path correctly connects the reactant and product minima.

Energy Profile Calculation:

Calculate the single-point electronic energies of the optimized structures using a higher

level of theory or a larger basis set for improved accuracy if needed.

Calculate the activation energy (Eₐ) as the difference in energy between the transition

state and the reactant.

Calculate the reaction energy (ΔE) as the difference in energy between the products and

the reactant.

Correct these energies with ZPVE to obtain the 0 K energy profile. Use thermal

corrections to calculate the enthalpy (ΔH) and Gibbs free energy (ΔG) profiles at a specific

temperature (e.g., 298.15 K).

Visualizations: Reaction Pathways and Workflows

Energy Profile

SCl₄ (Reactant) [Cl₃S--Cl]‡
(Transition State)

 ΔG‡ SCl₂ + Cl₂ (Products)

Reactant Energy Transition State Energy Product Energy

Click to download full resolution via product page

Caption: Energy profile for the thermal decomposition of SCl₄.
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Overall Reaction:
SCl₄ + 2H₂O → SO₂ + 4HCl

SCl₄

+ H₂O

SOCl₂ (Thionyl Chloride)
+ 2HCl

+ H₂O

SO₂ + 2HCl

Click to download full resolution via product page

Caption: Stepwise reaction pathway for the hydrolysis of SCl₄.
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Caption: Workflow for computational modeling of a reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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